Dihydroxyfumaric acid hydrate
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Overview
Description
Dihydroxyfumaric acid (hydrate) is an organic compound with the molecular formula C4H4O6·xH2O. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid (hydrate) can be synthesized from tartaric acid through a dehydrogenation process. This reaction involves the presence of nicotinamide adenine dinucleotide (NAD) and tartaric acid dehydrogenase, along with bivalent iron . The reaction conditions typically require a controlled environment to ensure the proper conversion of tartaric acid to dihydroxyfumaric acid.
Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield of dihydroxyfumaric acid (hydrate). The compound is then purified and crystallized to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Dihydroxyfumaric acid (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to generate superoxide anions and hydroxyl free radicals, which are involved in redox reactions .
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: Substitution reactions involving dihydroxyfumaric acid typically require specific catalysts and controlled conditions to achieve the desired products.
Major Products Formed: The major products formed from the reactions of dihydroxyfumaric acid include dihydroxyacetone, tetrulose, and pentuloses when reacted with small molecule aldehydes .
Scientific Research Applications
Dihydroxyfumaric acid (hydrate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dihydroxyfumaric acid (hydrate) involves its ability to participate in redox reactions. It acts as a catalyst for redox reactions, facilitating the transfer of electrons and the generation of reactive oxygen species. This compound is easily oxidized by dihydroxyfumarate oxidase, leading to the formation of various oxidation products . The molecular targets and pathways involved include its interaction with lipid membranes, nucleic acids, proteins, and enzymes, which can lead to cell damage or signaling functions .
Comparison with Similar Compounds
- Ascorbic acid (vitamin C)
- Hydroxypyruvate
- Oxaloglycolate
Properties
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHTXQJGPQZGN-TYYBGVCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036030 |
Source
|
Record name | Dihydroxyfumaric acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199926-38-0 |
Source
|
Record name | Dihydroxyfumaric acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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